

NVS-CECR2-1 vs GNE-886 CECR2 inhibitor selectivity

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Compound Focus: Nvs-cecr2-1

Cat. No.: S537871

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Comparison at a Glance

The table below summarizes the key characteristics of **NVS-CECR2-1** and GNE-886.

Feature	NVS-CECR2-1	GNE-886
Reported Potency (CECR2)	IC ₅₀ = 47 nM (AlphaScreen); K _D = 80 nM (ITC) [1] [2] [3]	Potent inhibitor; precise IC ₅₀ not detailed in available results [1]
Key Selectivity Profile	Highly selective over 48 other bromodomains [3]	Less selective; shows activity against BRD9, BRD7, and TAF1/TAF1L [1] [4]
Cellular Activity	Displaces CECR2 from chromatin; cytotoxic to various cancer cells [3] [5]	Suitable as an <i>in vitro</i> tool compound [1]
Primary Application in Research	Probe for CECR2-specific biology; study of cancer metastasis and NF-κB signaling [6] [3]	Probe for CECR2 function, useful where some off-target activity is acceptable [1]

Detailed Selectivity and Experimental Evidence

The selectivity of a chemical probe is crucial for interpreting biological experiments correctly.

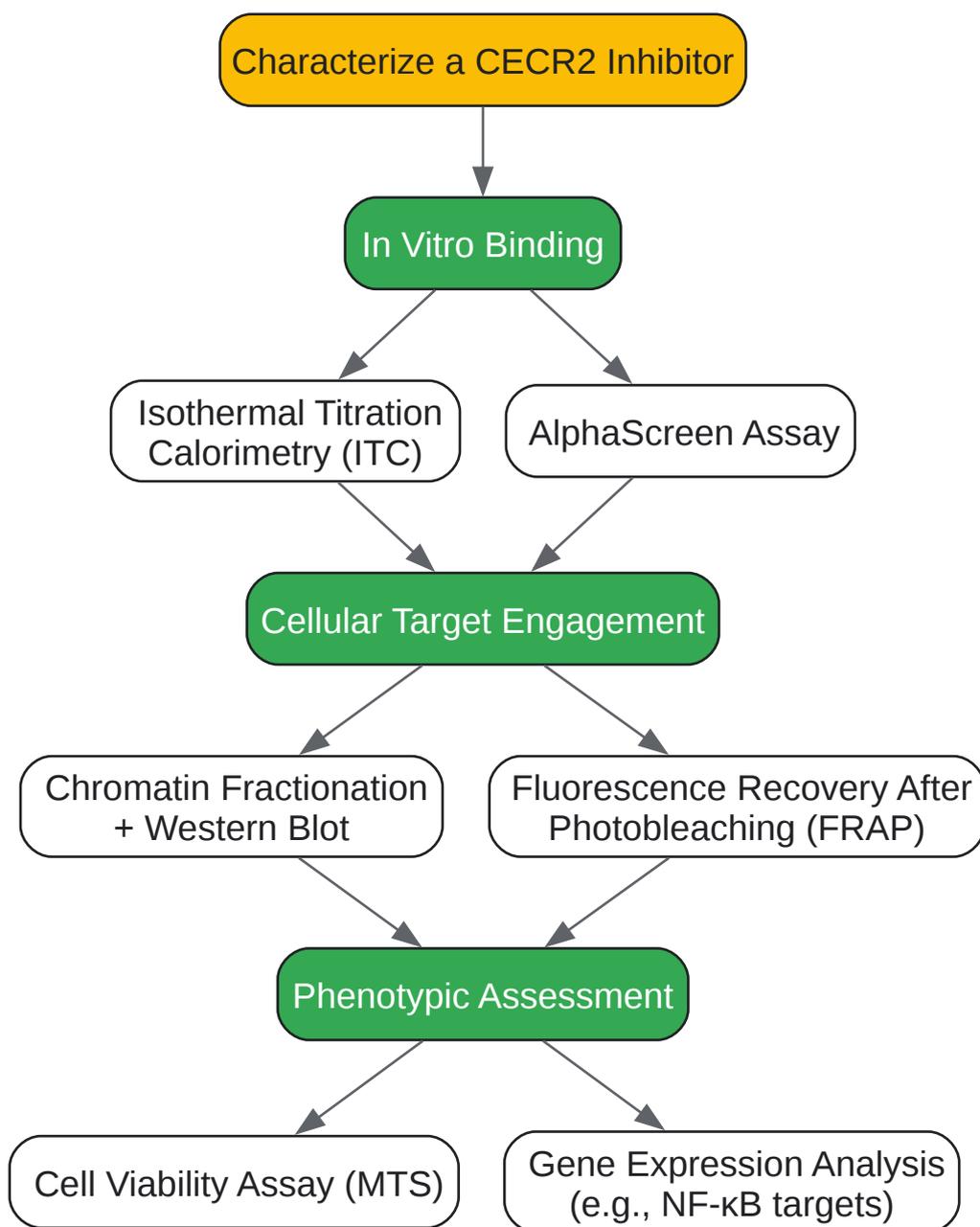
- **NVS-CECR2-1 Demonstrates High Selectivity:** This inhibitor was developed to be highly selective. In a comprehensive panel of 48 bromodomains, **NVS-CECR2-1** showed no significant off-target binding, making it an excellent tool for attributing observed cellular effects specifically to CECR2 inhibition [3]. It has been effectively used to dissect CECR2's role in promoting breast cancer metastasis through NF- κ B signaling [6].
- **GNE-886 Has Notable Off-Target Activity:** While GNE-886 is a potent inhibitor of CECR2, its selectivity profile is narrower. It demonstrates significant activity against the bromodomains of **BRD9, BRD7, and TAF1/TAF1L** [1] [4]. This means that phenotypic changes observed with GNE-886 treatment could be due to inhibition of CECR2, BRD9, BRD7, or TAF1, requiring careful control experiments to confirm the role of CECR2.

Key Experimental Protocols for Validation

To reliably use these inhibitors in research, key experiments from the literature validate their cellular activity and binding.

- **Binding Affinity Measurements:** The primary data on inhibitor binding comes from **Isothermal Titration Calorimetry (ITC)** and **AlphaScreen** assays [1] [2]. ITC directly measures the heat change during binding, providing the dissociation constant (K_D), while AlphaScreen is a bead-based proximity assay used to determine IC_{50} values.
- **Cellular Target Engagement:** A common method to confirm that the inhibitor engages its target in a cellular context is the **Chromatin Fractionation** assay [3] [5]. This protocol involves treating cells with the inhibitor, then biochemically separating the chromatin-bound protein fraction from the unbound fraction. Western blot analysis shows that treatment with **NVS-CECR2-1** causes a dose-dependent dissociation of CECR2 from chromatin, proving its cellular activity.
- **Functional Cellular Assays:** To study the phenotypic impact of CECR2 inhibition, researchers use **cell viability assays (e.g., MTS)** [3] [5] and **Fluorescence Recovery After Photobleaching (FRAP)** [2]. The FRAP assay measures the mobility of GFP-tagged CECR2 in the nucleus; a faster recovery after photobleaching upon inhibitor treatment indicates displacement from immobile chromatin structures.

The diagram below illustrates the logical workflow for experimentally characterizing a CECR2 inhibitor, from initial binding to phenotypic outcome:



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How to Choose for Your Research

Your choice between these two inhibitors should be guided by your specific experimental needs:

- **For probing the specific function of CECR2**, where attributing an effect directly to this target is paramount, **NVS-CECR2-1 is the superior tool** due to its well-characterized high selectivity [4] [3].

- **If you are studying a system where CECR2 and BRD9/TAF1 signaling pathways converge**, or if you are performing initial, broad mechanistic studies, **GNE-886 remains a valuable compound**. However, any results must be confirmed with rigorous genetic validation (e.g., CECR2 knockdown) to rule out contributions from its off-targets [1].

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